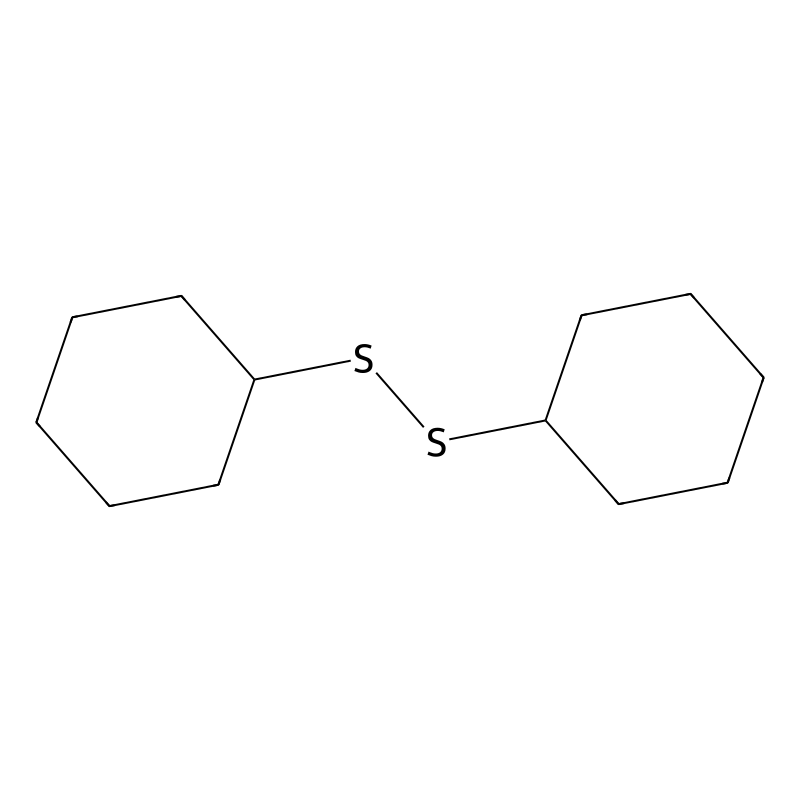Dicyclohexyl disulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Material Science Research
- Rubber Vulcanization: Studies suggest DCD might act as a vulcanizing agent for rubber. Vulcanization strengthens rubber by creating cross-links between polymer chains. Research suggests DCD can achieve similar effects compared to traditional sulfur-based vulcanization methods.Source: )
Biological Research
- Antioxidant Activity: Some in vitro studies have shown DCD possesses antioxidant properties. Antioxidants help scavenge harmful free radicals in the body, potentially reducing oxidative stress and inflammation. However, more research is needed to confirm its effectiveness and understand the mechanisms involved.Source:
Dicyclohexyl disulfide is an organosulfur compound with the molecular formula . It features two cyclohexyl groups connected by a disulfide bond. This compound is known for its unique structural properties, which contribute to its reactivity and biological activity. Dicyclohexyl disulfide is primarily used in organic synthesis and as a reagent in various bio
Dicyclohexyl disulfide does not have a well-defined mechanism of action in biological systems. Its primary use is as a flavoring agent, and its interaction with taste receptors remains unexplored in scientific literature.
- Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction can be achieved with agents such as lithium aluminum hydride, resulting in thiols.
- Substitution: This compound can participate in substitution reactions with nucleophiles like thiolates or amines.
- Metathesis: Dicyclohexyl disulfide can also undergo metathesis reactions, where disulfide bonds are exchanged between molecules, often catalyzed by N-heterocyclic carbenes under mild conditions .
Dicyclohexyl disulfide exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It acts as a reducing agent that can break disulfide bonds in proteins, leading to alterations in protein structure and function. Notably, it interacts with cysteine residues in proteins, forming mixed disulfides that can inhibit or activate enzyme activity depending on the context. For instance, it has been shown to inhibit protein tyrosine phosphatases by forming disulfide bonds with active site cysteine residues, thereby affecting cell signaling pathways .
Dicyclohexyl disulfide can be synthesized through several methods:
- Reaction of Sodium Disulfide with Chlorocyclohexane: This method involves reacting sodium disulfide with chlorocyclohexane in an aqueous solvent. The reaction mixture is subsequently acidified and neutralized to recover sodium chloride .
- Thermal Decomposition: Upon heating, dicyclohexyl disulfide can decompose thermally, yielding products such as dicyclohexyl sulfide and cyclohexanethiol via radical mechanisms initiated by the cleavage of the sulfur-sulfur bond.
- Microwave-Assisted Synthesis: A modern approach utilizes microwave irradiation to enhance yields and reduce reaction times during synthesis .
Dicyclohexyl disulfide finds applications in various fields:
- Organic Synthesis: It serves as a reagent for synthesizing other sulfur-containing compounds.
- Biochemical Research: Due to its ability to modify protein structures, it is used in studies related to enzyme activity and redox biology.
- Industrial Uses: Its properties make it useful in the production of specialty chemicals and materials.
Dicyclohexyl disulfide shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dithiobis(2-nitrobenzoic acid) | Disulfide | Used primarily for protein quantification |
| Dimethyl disulfide | Disulfide | Volatile compound with strong odor; used in agriculture |
| Diphenyl disulfide | Disulfide | Known for its role in organic synthesis |
| Dicyclopentyl disulfide | Disulfide | Similar structure but different ring size |
Uniqueness of Dicyclohexyl Disulfide
Dicyclohexyl disulfide's unique combination of two cyclohexyl groups provides distinct steric properties compared to other similar compounds. Its ability to form stable mixed disulfides makes it particularly valuable in biochemical applications involving protein interactions and enzyme regulation. Additionally, its reactivity profile allows for diverse synthetic applications that are not as prevalent in simpler organosulfur compounds.
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 127 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
General Manufacturing Information
The flavor of food, pharmaceuticals, and chewing gum may be enhanced by adding a mixture of 1-butoxy-1-ethanol acetate and 2-phenyl-3-carboethoxyfuran and optionally bis(cyclohexyl) disulfide. ...
The grape flavor of reconstituted grape juice or of grape flavoring materials is intensified and made more mellow by incorporating 0.2 ppb to 1000 ppm bis(cyclohexyl) disulfide.
2-Phenyl-3-carbethoxyfuran (I) and/or bis(cyclohexyl) disulfide (II) when added to food, perfume, or tobacco, enhance and otherwise agreeably modify their natural and/or artificial aroma and flavor. For example, addition of 1.5 parts of I and 0.09 parts of II to an artificial grape flavor improved its aroma and taste when evaluated in a sweetened and acidified tasting solution.








